(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

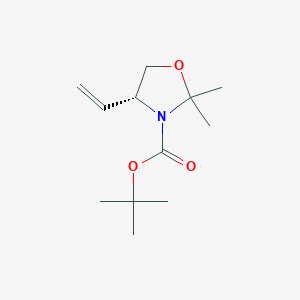

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl (4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZCRLQHSPEFD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C=C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446878 | |

| Record name | (R)-N-BOC-2,2-DIMETHYL-4-VINYLOXAZOLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115378-31-9 | |

| Record name | (4R)-2,2-Dimethyl-4-vinyloxazolidine-3-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115378-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-N-BOC-2,2-DIMETHYL-4-VINYLOXAZOLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115378-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R N Boc 2,2 Dimethyl 4 Vinyloxazolidine

Enantioselective Synthesis Strategies from Chiral Precursors

The most prevalent and well-established routes to (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine begin with enantiomerically pure precursors, ensuring the stereochemical integrity of the final product. L-serine and other chiral amino alcohols are common starting points for these synthetic endeavors.

Derivation from L-Serine (Garner Aldehyde Chemistry)

A cornerstone in the synthesis of this and related chiral oxazolidines is the use of Garner's aldehyde, chemically known as (R)-tert-butyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. beilstein-journals.orgnih.gov This versatile intermediate is readily prepared from the naturally occurring amino acid L-serine. nih.gov The synthesis of Garner's aldehyde from L-serine typically involves a sequence of protection and cyclization steps. Initially, the amino group of L-serine is protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified. tsijournals.com Subsequently, the hydroxyl and the Boc-protected amino groups are cyclized with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form the 2,2-dimethyloxazolidine (B1633789) ring. tsijournals.comtsijournals.com The final step is the reduction of the ester to the corresponding aldehyde, yielding Garner's aldehyde. nih.gov

With Garner's aldehyde in hand, the crucial vinyl group is introduced at the C4 position. The Wittig reaction is a frequently employed method for this transformation. researchgate.net This reaction involves the treatment of the aldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to form the carbon-carbon double bond. researchgate.net The conditions for the Wittig reaction can be tailored to influence the stereoselectivity of the resulting alkene, although for a terminal vinyl group, this is not a concern. However, the basicity of the ylide can sometimes lead to epimerization at the α-carbon, which necessitates careful control of reaction conditions to maintain high enantiomeric purity. nih.gov

Another common method for the introduction of the vinyl group is through the nucleophilic addition of a vinyl organometallic reagent, such as vinylmagnesium bromide, to Garner's aldehyde. thieme-connect.com This Grignard reaction provides the corresponding allylic alcohol, which can then be further manipulated if necessary. The diastereoselectivity of this addition is a key consideration, with the Felkin-Anh model often predicting the stereochemical outcome. beilstein-journals.org The choice of protecting group on the nitrogen atom can significantly influence this selectivity. For instance, replacing the N-Boc group with an N-tosyl group has been shown to enhance the anti-diastereoselectivity of vinyl Grignard additions. thieme-connect.comnih.gov

Below is a table summarizing typical olefination reactions performed on Garner's aldehyde:

| Entry | Olefination Method | Reagent/Conditions | Product(s) | Diastereomeric Ratio (dr) / E/Z Ratio | Yield (%) | Reference |

| 1 | Wittig Reaction | Ph3P=CH2, THF, -75 °C | This compound | N/A | 78 | nih.gov |

| 2 | Wittig Reaction (salt-free) | KHMDS, THF, -78 °C, then quench with MeOH | (E)-alkene major product | >10:1 E/Z | 70 | researchgate.net |

| 3 | Grignard Addition | Vinylmagnesium bromide, THF | (4R,1'S)- and (4R,1'R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-(1-hydroxyprop-2-en-1-yl)oxazolidine | 3:1 to 6:1 anti/syn | >95 | thieme-connect.com |

Approaches Involving Chiral Amino Alcohols and Vinyl Ether Intermediates

An alternative strategy for the synthesis of chiral vinyloxazolidines involves the use of other chiral amino alcohols as starting materials. mdpi.comdiva-portal.orgrsc.orgwestlake.edu.cnnih.gov These methods often rely on the condensation of a 1,2-amino alcohol with an aldehyde or ketone to form the oxazolidine (B1195125) ring. wikipedia.org The stereochemistry of the final product is dictated by the chirality of the starting amino alcohol.

While less documented for the specific target molecule, a plausible pathway could involve the reaction of an N-Boc protected chiral amino alcohol with a vinyl ether derivative under acidic conditions. This approach would directly install the vinyl group at a position that could be subsequently manipulated to form the desired 4-vinyloxazolidine structure. The success of this strategy would hinge on achieving high levels of stereocontrol during the cyclization and any subsequent transformations.

N-Boc Protection Group Integration and its Influence on Synthesis Pathways

The tert-butoxycarbonyl (N-Boc) protecting group plays a multifaceted role in the synthesis of this compound. Its primary function is to protect the nitrogen atom of the amino alcohol precursor from unwanted side reactions during the synthetic sequence. rsc.org The Boc group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions, making it a versatile choice for multi-step synthesis. nih.gov

In the context of the L-serine-derived pathway, the N-Boc group is introduced early in the synthesis. tsijournals.com Its presence is crucial for the efficient cyclization to form the oxazolidine ring. The steric bulk of the Boc group can also influence the stereochemical outcome of subsequent reactions. For example, in the nucleophilic addition of organometallic reagents to Garner's aldehyde, the Boc group is a key factor in the Felkin-Anh model that predicts the diastereoselectivity of the reaction. beilstein-journals.org

Furthermore, the carbamate (B1207046) functionality of the N-Boc group can participate in intramolecular reactions. While this can sometimes be a complicating factor, it can also be exploited in synthetic design. The electronic properties of the Boc group render the nitrogen atom less nucleophilic, which can be advantageous in certain transformations.

Stereocontrolled Formation of the Oxazolidine Ring System

The formation of the oxazolidine ring with the correct stereochemistry is a critical step in the synthesis of the target molecule. When starting from a chiral precursor like L-serine, the stereocenter at the C4 position of the oxazolidine ring is already established. The key is to form the ring without compromising the stereochemical integrity of this center.

The reaction of an N-Boc protected serine derivative with acetone or 2,2-dimethoxypropane under acidic catalysis is a common and effective method for forming the 2,2-dimethyloxazolidine ring. tsijournals.com This reaction proceeds via the formation of an iminium ion intermediate, followed by intramolecular attack of the hydroxyl group. The reaction is generally considered to be stereospecific, with retention of configuration at the chiral center.

In syntheses that involve the creation of new stereocenters during ring formation or subsequent modifications, stereocontrol becomes even more critical. For instance, in the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols, high diastereoselectivity can be achieved. nih.gov While not a direct synthesis of the target molecule, this highlights the principles of stereocontrol in related heterocyclic systems. The choice of reagents, solvents, and reaction temperature can all play a significant role in determining the stereochemical outcome of such reactions. researchgate.net

Optimization of Reaction Conditions for Maximizing Enantiomeric Excess and Yield

In the synthesis of this compound via Garner's aldehyde, several steps can be optimized. During the preparation of Garner's aldehyde itself, the reduction of the N-Boc-serine methyl ester acetonide with diisobutylaluminum hydride (DIBAL-H) must be carefully controlled to avoid over-reduction and racemization. Maintaining a low reaction temperature (below -75 °C) has been shown to be critical for isolating the aldehyde with high enantiopurity (e.g., 97% ee). nih.gov

For the subsequent olefination step, the choice of reagents and conditions can significantly impact both yield and stereochemical purity. In Wittig reactions, the basicity of the ylide can be a source of epimerization. Using milder bases or salt-free conditions can mitigate this issue. nih.govresearchgate.net For Grignard additions, the choice of the organometallic reagent and the presence of Lewis acids can influence diastereoselectivity. researchgate.net For example, while vinylmagnesium bromide addition to N-Boc Garner's aldehyde gives moderate diastereoselectivity (3:1 to 6:1), using an N-tosyl analogue can improve this to 8.5:1. thieme-connect.com

The following table provides examples of how reaction parameters can be optimized to improve yield and stereoselectivity in key transformations related to the synthesis.

| Reaction | Parameter Varied | Conditions | Outcome | Reference |

| Garner Aldehyde Synthesis | Base in N-protection | Et3N vs. DIPEA | DIPEA resulted in higher ee (96-98%) | nih.gov |

| Grignard Addition to Aldehyde | Lewis Acid | MgBr2·OEt2, CH2Cl2, rt | Good diastereoselectivity | researchgate.net |

| Grignard Addition to Aldehyde | Temperature | -78 °C to rt | Lower temperatures failed to improve selectivity in some cases | researchgate.net |

| Wittig Reaction | Ylide Basicity | Ph3P=CH2 (standard) vs. less basic ylides | Less basic ylides can reduce epimerization and improve ee | nih.gov |

| Grignard Addition to Aldehyde Analogue | N-Protecting Group | N-Boc vs. N-Tosyl | N-Tosyl provided higher anti-selectivity (8.5:1 dr) | thieme-connect.comnih.gov |

Intrinsic Reactivity and Chemical Transformations of R N Boc 2,2 Dimethyl 4 Vinyloxazolidine

Reactions at the Vinyl Moiety

The vinyl group of (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine serves as a versatile handle for carbon-carbon bond formation and functionalization. Its electronic and steric environment, influenced by the adjacent chiral oxazolidine (B1195125) ring, can impart stereoselectivity in various addition and coupling reactions.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions with Nitrile Oxides)

The electron-rich double bond of the vinyl group is a competent dipolarophile for 1,3-dipolar cycloaddition reactions. A notable example is the reaction with nitrile oxides, which are generated in situ from the corresponding hydroximoyl chlorides or nitroalkanes. This reaction provides a direct route to the synthesis of isoxazoline-containing compounds, which are valuable intermediates in medicinal chemistry and organic synthesis. beilstein-journals.orgontosight.ai The cycloaddition is expected to proceed in a concerted manner, and the facial selectivity can be influenced by the stereocenter at the C4 position of the oxazolidine ring.

The general reaction involves the [3+2] cycloaddition of a nitrile oxide with the vinyl group to yield a 2-isoxazoline derivative. The regioselectivity of the addition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. researchgate.net

Table 1: Illustrative Example of a 1,3-Dipolar Cycloaddition Reaction

| Entry | Nitrile Oxide Precursor | Reaction Conditions | Product | Expected Diastereoselectivity |

|---|

Note: This table is illustrative and based on general principles of 1,3-dipolar cycloaddition reactions, as specific literature for this substrate was not identified.

Cross-Coupling Methodologies (e.g., Suzuki Cross-Coupling with Aryl Substrates)

The vinyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction typically involves the coupling of the vinyl group with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The Suzuki coupling is a powerful tool for the synthesis of styrenyl derivatives and other vinylated aromatic and heteroaromatic compounds. wordpress.com

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivities. The steric hindrance around the vinyl group in this compound may influence the efficiency of the coupling.

Table 2: Representative Conditions for Suzuki Cross-Coupling

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Expected Product |

|---|

Note: This table represents typical conditions for Suzuki cross-coupling reactions of vinyl groups and is for illustrative purposes, as specific data for this substrate was not found.

Olefin Metathesis Reactions (e.g., Cross-Metathesis)

Olefin metathesis, particularly cross-metathesis, offers a powerful strategy for the elongation and functionalization of the vinyl group. harvard.edu This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the exchange of substituents between two olefins. beilstein-journals.org By reacting this compound with a partner olefin, new substituted alkenes can be synthesized with control over the geometry of the newly formed double bond. wordpress.com

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cross-metathesis reaction. The reaction is often driven by the removal of a volatile byproduct, such as ethylene. sigmaaldrich.com

Table 3: Potential Cross-Metathesis Reactions

| Entry | Olefin Partner | Catalyst | Solvent | Expected Product |

|---|

Note: This table is illustrative of potential cross-metathesis reactions, as specific examples with the target substrate were not identified in the literature.

Transformations of the Oxazolidine Ring System

The N-Boc protected oxazolidine ring serves as a chiral auxiliary and a protecting group for the underlying amino alcohol functionality. Its selective manipulation is key to unmasking and further elaborating the molecule.

Selective Ring-Opening Reactions for Functional Group Elaboration

The oxazolidine ring can be selectively opened under acidic conditions to reveal the vicinal amino alcohol. The N-Boc group is also susceptible to acid-catalyzed cleavage, and the reaction conditions can be tuned to achieve either selective deprotection of the nitrogen or concomitant cleavage of both the Boc group and the oxazolidine ring. mdpi.comreddit.com Treatment with a strong acid, such as hydrochloric acid or trifluoroacetic acid, typically leads to the formation of the corresponding amino alcohol hydrochloride salt.

This ring-opening strategy is a crucial step in the synthesis of chiral amino alcohols, which are important building blocks for pharmaceuticals and other biologically active molecules. The resulting amino and hydroxyl groups can be further functionalized.

Derivatization at Stereocenters Beyond the Vinyl Group

The C4 stereocenter of the oxazolidine ring, which bears the vinyl group, can be derivatized to introduce other functional groups while retaining the stereochemical integrity. A common strategy involves the oxidative cleavage of the vinyl group to an aldehyde, as seen in the synthesis of (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, also known as Garner's aldehyde. ontosight.ainih.gov

This aldehyde is a versatile intermediate that can undergo a wide range of transformations, including:

Wittig reactions: To introduce new carbon-carbon double bonds with control of geometry.

Grignard and organolithium additions: To form secondary alcohols with the creation of a new stereocenter.

Reductions: To generate the corresponding primary alcohol.

Oxidations: To form the corresponding carboxylic acid.

These transformations at the C4 position allow for the synthesis of a diverse array of chiral molecules from a common intermediate.

Table 4: Reactions of (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

| Reaction Type | Reagents | Product |

|---|---|---|

| Wittig Reaction | Ph3P=CHCO2Et | (R)-tert-butyl 4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate |

| Grignard Addition | MeMgBr | (R)-tert-butyl 4-((S)-1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate |

| Reduction | NaBH4 | (R)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate |

Stereochemical Outcomes and Diastereocontrol in Complex Transformations

The chiral architecture of this compound makes it a valuable building block in asymmetric synthesis, where the primary goal is the precise control of stereochemistry. The stereochemical outcome of reactions involving this compound is dictated by the interplay of its inherent structural features: the stereocenter at the C4 position, the steric bulk of the gem-dimethyl group at C2, and the electronic and steric properties of the N-Boc protecting group. These elements work in concert to create a biased chemical environment, directing incoming reagents to attack from a specific face of the molecule, thus leading to a high degree of diastereoselectivity.

In complex transformations, this oxazolidine serves as a chiral auxiliary or a chiral precursor, transferring its stereochemical information to the newly formed product. The vinyl group, in particular, is a versatile functional handle for a variety of carbon-carbon bond-forming reactions, including cycloadditions and palladium-catalyzed allylic alkylations.

While specific data for this compound is not extensively documented in publicly available literature, its reactivity and the stereochemical outcomes can be inferred from studies on structurally similar compounds, such as 5-vinyloxazolidine-2,4-diones. These related compounds have been shown to undergo highly stereocontrolled transformations, providing a predictive framework for the title compound's behavior.

For instance, in transition-metal-catalyzed reactions, the oxazolidine moiety can coordinate to the metal center, and through careful tuning of ligands and reaction conditions, the stereochemical course of the reaction can be effectively steered. researchgate.net In palladium-catalyzed (3+2) cycloadditions involving 5-vinyloxazolidine-2,4-diones (VOxD) and electrophilic imines, excellent diastereoselectivity has been achieved, often yielding the product as a single diastereomer. researchgate.net This high level of control is attributed to the formation of a π-allylpalladium(II) zwitterionic intermediate, whose facial selectivity is governed by the chiral ligand. researchgate.net

The following table summarizes representative results from the diastereo- and enantioselective cycloaddition of a vinyl-substituted oxazolidine (VOxD 1a) with various sulfonimines, illustrating the high degree of stereocontrol achievable in such systems. researchgate.net

Table 1: Diastereocontrol in Palladium-Catalyzed (3+2) Cycloaddition of Vinyloxazolidine-2,4-dione (1a) with Sulfonimines (2)

| Entry | Sulfonimine (2) Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| 1 | 4-MeO-Ph | 3aa | 90 | >95:5 | 98:2 |

| 2 | 4-CF₃-Ph | 3ab | 80 | >99:1 | >99:1 |

| 3 | 2-Naphthyl | 3ac | 91 | >99:1 | 98:2 |

| 4 | 2-Furyl | 3al | 95 | >99:1 | >99:1 |

| 5 | Cinnamyl | 3an | 80 | >95:5 | 98:2 |

| Data adapted from a study on 5-vinyloxazolidine-2,4-diones, which serve as a model for the reactivity of this compound. researchgate.net |

These results demonstrate that with the appropriate chiral ligand, transformations involving the vinyl group of the oxazolidine ring can proceed with almost complete stereocontrol. researchgate.net For this compound, the resident stereocenter at C4 would provide an additional layer of intrinsic diastereocontrol, potentially reinforcing or opposing the influence of the catalyst's chiral ligand. The bulky gem-dimethyl and N-Boc groups would further restrict conformational freedom, enhancing the facial bias during the approach of reactants and leading to predictable stereochemical outcomes.

In other transformations, such as asymmetric allylic alkylations, related vinyloxazolidinones have been used as precursors for π-allylpalladium intermediates. researchgate.netrsc.org The stereoselectivity of these reactions is typically high, leading to the preferential formation of one geometric isomer (e.g., Z-allylic amines). rsc.org This suggests that the stereochemistry of the double bond in the product is also tightly controlled during the transformation of the vinyl group.

Pioneering Applications of R N Boc 2,2 Dimethyl 4 Vinyloxazolidine in Asymmetric Synthesis

Construction of Chiral β-Amino Alcohol Scaffolds

The chiral β-amino alcohol motif is a cornerstone in many natural products, pharmaceuticals, and chiral ligands. (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine serves as an excellent precursor for these scaffolds, primarily through its conversion to Garner's aldehyde. The aldehyde functionality is a prime site for carbon-carbon bond formation, allowing for the introduction of various substituents via nucleophilic addition reactions.

A principal method for extending the carbon chain is the addition of organometallic reagents, such as Grignard or organolithium reagents, to Garner's aldehyde. This reaction creates a new stereocenter at the alcohol position. The stereochemical outcome of this addition is highly dependent on the reaction conditions, offering a powerful tool for diastereoselective synthesis.

Felkin-Anh Control : Under non-chelating conditions, nucleophilic attack typically occurs from the sterically least hindered face, leading to the anti-isomer as the major product. This is rationalized by the Felkin-Anh model.

Chelation Control : In the presence of a Lewis acid or a chelating metal (e.g., ZnCl₂, MgBr₂), the aldehyde's carbonyl oxygen and the oxazolidine's ring oxygen can coordinate with the metal. This coordination locks the conformation of the molecule, forcing the nucleophile to attack from the opposite face, which results in the formation of the syn-isomer.

This controlled generation of either syn or anti diastereomers is crucial for the synthesis of specific target molecules. Subsequent removal of the Boc and acetonide protecting groups unmasks the vicinal amino and hydroxyl functionalities, yielding the desired chiral β-amino alcohol scaffold. These scaffolds are not only final targets but also key intermediates for more complex structures.

Table 1: Diastereoselective Nucleophilic Addition to Garner's Aldehyde This table illustrates the controlled synthesis of syn and anti products based on reaction conditions.

| Reaction Type | Conditions | Major Product | Stereochemical Model |

|---|---|---|---|

| Non-Chelation | Grignard reagent in THF | anti-isomer | Felkin-Anh |

| Chelation | Grignard reagent in Et₂O with ZnCl₂ | syn-isomer | Chelation-Controlled |

Enantioselective Access to Unnatural Amino Acids and Analogues

Unnatural α-amino acids are indispensable tools in medicinal chemistry and peptide science, offering ways to enhance the stability, potency, and selectivity of peptide-based drugs. Garner's aldehyde, obtained from this compound, is a premier starting material for the enantioselective synthesis of these valuable compounds.

The synthetic versatility of Garner's aldehyde allows for numerous transformations of the aldehyde group into various side chains. For example, it can be converted into a terminal alkyne through a Corey-Fuchs reaction. This ethynyl-substituted oxazolidine (B1195125) is a powerful synthon for a range of unnatural amino acids. The terminal alkyne can undergo:

Metalation and Alkylation : Deprotonation followed by reaction with electrophiles introduces diverse alkyl or functionalized groups.

Coupling Reactions : Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can attach aryl or vinyl groups.

Hydrometallation : Reactions with bimetallic reagents can lead to stereodefined vinylstannanes or vinylsilanes, which can be further functionalized.

Following the construction of the desired side chain, the oxazolidine ring is hydrolyzed, and the carboxyl group is revealed upon oxidation of the primary alcohol, yielding the target unnatural α-amino acid with its stereochemistry preserved.

Utilization in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The chiral scaffolds derived from this compound are pivotal in the synthesis of a multitude of biologically active molecules.

The potent antitumor agent Paclitaxel (Taxol®) features a crucial C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. This side chain is a β-amino acid derivative, and its stereochemistry is essential for the drug's activity. Synthetic strategies to access this side chain often rely on chiral building blocks that can establish the required (2R,3S) stereochemistry. While various routes exist, the fundamental transformations for creating β-amino acid structures are exemplified by the chemistry of Garner's aldehyde. A diastereoselective aldol (B89426) reaction between a chiral aldehyde derived from L-serine (the same precursor for the title compound) and a lithium enolate has been used to construct the core of the Taxol side chain. elsevierpure.com This highlights how the stereochemical information embedded in serine-derived synthons can be effectively transferred to create complex pharmaceutical precursors.

The vinyl group of the oxazolidine is itself a reactive handle for constructing heterocyclic systems found in many enzyme inhibitors. A notable example is its use in 1,3-dipolar cycloaddition reactions. Research has shown that the enantiomeric compound, (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-vinyloxazolidine, reacts with bromonitrile oxide in a key step to synthesize isoxazoline-based analogues of the antibiotic Acivicin. These analogues were designed as inhibitors of CTP (cytidine triphosphate) synthetase, a potential drug target for treating Human African Trypan మనోవిజ్ఞానం (HAT). This cycloaddition creates a new chiral center on the isoxazoline (B3343090) ring, and the stereochemistry of the starting vinyloxazolidine dictates the stereochemistry of the final product. The use of the (R)-enantiomer would similarly provide access to the opposite enantiomer of the inhibitor, allowing for the exploration of structure-activity relationships related to stereochemistry.

Hydroxyethylamine isosteres are a critical structural motif found in numerous protease inhibitors, including successful antiretroviral drugs for HIV. This scaffold mimics the tetrahedral transition state of peptide bond hydrolysis. A highly effective strategy for synthesizing these isosteres begins with this compound. The synthesis involves two key steps:

Asymmetric Epoxidation : The vinyl group is stereoselectively converted into an epoxide. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) can be used to generate a mixture of diastereomeric epoxides.

Regioselective Ring-Opening : The resulting chiral epoxide is then opened by a nucleophile. researchgate.net The use of organocuprates or amines as nucleophiles typically results in an attack at the less sterically hindered terminal carbon of the epoxide, proceeding with an inversion of stereochemistry (an Sₙ2-type reaction). jsynthchem.com

This sequence efficiently establishes the core 1-amino-2-hydroxy-3-substituted alkyl structure characteristic of hydroxyethylamine isosteres, with the stereocenters controlled by the chirality of the starting material and the epoxidation step.

Table 2: Synthesis of a Hydroxyethylamine Isostere Core This table outlines the general synthetic pathway from the vinyloxazolidine to the isostere core.

| Step | Reaction | Intermediate/Product | Key Feature |

|---|---|---|---|

| 1 | Epoxidation of the vinyl group | Chiral epoxide | Creation of an electrophilic three-membered ring |

| 2 | Nucleophilic ring-opening | Hydroxyethylamine scaffold | Regioselective attack at the terminal carbon |

Development of Chiral Ligands and Organocatalysts Derived from Oxazolidines

Chiral ligands and organocatalysts are essential for the advancement of asymmetric catalysis. The β-amino alcohols derived from this compound are valuable precursors for a class of privileged C₂-symmetric ligands known as bis(oxazolines), or BOX ligands.

The synthesis of BOX ligands typically involves the condensation of a chiral β-amino alcohol with a dicarboxylic acid derivative (like malononitrile (B47326) or diethyl malonate). wikipedia.org The stereochemical information from the amino alcohol, which originates from the serine precursor of the vinyloxazolidine, is directly incorporated into the final ligand structure. These BOX ligands can coordinate with various metals (e.g., copper, zinc, magnesium) to form chiral Lewis acid catalysts that are highly effective in a wide range of enantioselective reactions, including:

Diels-Alder reactions

Aldol reactions

Michael additions

Cyclopropanations

The steric and electronic properties of the BOX ligand, dictated by the substituent at the 4-position of the oxazoline (B21484) ring (derived from the amino alcohol side chain), control the facial selectivity of the catalyzed reaction, leading to high enantiomeric excesses in the products. nih.govacs.org The ready availability of serine-derived amino alcohols makes them a popular choice for the synthesis of these powerful catalytic tools. nih.gov

Future Perspectives and Emerging Avenues in R N Boc 2,2 Dimethyl 4 Vinyloxazolidine Research

Sustainable and Greener Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce environmental impact and enhance safety and efficiency. uniroma1.it Future research on (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine will likely prioritize the development of more sustainable synthetic routes that align with these principles.

Key areas of focus include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: While the compound is often derived from the natural amino acid L-serine, further efforts can be made to ensure all reagents and solvents are sourced from renewable materials. researchgate.netatlantis-press.com

Catalytic Reagents: Shifting from stoichiometric reagents to catalytic alternatives, including biocatalysts or earth-abundant metal catalysts, can significantly reduce waste streams. Organocatalysis, for instance, fulfills many requirements of green chemistry by avoiding the use of toxic metals. unimi.it

Solvent-Free or Eco-Friendly Solvents: Research into performing reactions under solvent-free conditions or in greener solvents like water, supercritical fluids, or bio-based solvents is a critical avenue. researchgate.net High-yield regioselective synthesis of some oxazolidine (B1195125) derivatives has been achieved without solvents or catalysts. researchgate.net

Table 1: Comparison of Hypothetical Synthetic Protocols

| Feature | Traditional Protocol | Future Greener Protocol |

|---|---|---|

| Starting Material | L-Serine | L-Serine from sustainable fermentation |

| Solvents | Dichloromethane, Tetrahydrofuran | Water, 2-MeTHF, Cyclopentyl methyl ether (CPME) rsc.org |

| Catalysts | Stoichiometric metal hydrides, strong acids | Immobilized enzymes, recyclable organocatalysts unimi.it |

| Energy Input | High-temperature reflux | Ambient temperature or microwave irradiation tsijournals.com |

| Waste Generation | Significant solvent and reagent waste | Minimized waste, recyclable catalysts and solvents rsc.org |

| Workup | Multi-step liquid-liquid extraction | Simplified workup, potential for continuous separation rsc.org |

Expanding the Chemical Space through Novel Derivatization

Expanding the chemical diversity of molecules derived from this compound is essential for discovering new applications in medicinal chemistry and materials science. csmres.co.uk The vinyl group and the oxazolidine core are prime targets for chemical modification to access novel structures, particularly those with three-dimensional complexity, which are underrepresented in many compound libraries. rsc.orgresearchgate.netescholarship.org

Future derivatization strategies could include:

Vinyl Group Functionalization: The vinyl group serves as a versatile handle for a wide range of transformations.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be used to introduce aryl, heteroaryl, and alkynyl substituents.

Metathesis: Ring-closing or cross-metathesis reactions can lead to the formation of larger heterocyclic systems or complex macrocycles.

Cycloadditions: The vinyl group can participate in [4+2], [3+2], and other cycloaddition reactions to build intricate polycyclic scaffolds.

Oxidative Cleavage and Functionalization: Ozonolysis or dihydroxylation can convert the vinyl group into aldehydes, carboxylic acids, or diols, providing entry into a different class of derivatives.

Oxazolidine Ring Modification: The protected oxazolidine ring can be manipulated to yield other valuable chiral synthons.

Deprotection and Ring Opening: Removal of the Boc and acetonide protecting groups can unmask a chiral 1,2-amino alcohol, a privileged scaffold in asymmetric synthesis and medicinal chemistry.

N-Functionalization: After Boc deprotection, the secondary amine can be functionalized through acylation, alkylation, or arylation to create a diverse library of amides, sulfonamides, and substituted amines.

Table 2: Potential Derivatization Reactions and Products

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Structure/Scaffold |

|---|---|---|---|

| Heck Coupling | Aryl halide, Pd catalyst | Vinyl | 4-Styrenyl-oxazolidine derivative |

| Hydroboration-Oxidation | BH₃, H₂O₂/NaOH | Vinyl | 4-(2-Hydroxyethyl)-oxazolidine derivative |

| 1,3-Dipolar Cycloaddition | Nitrone | Vinyl | Isoxazolidine-fused oxazolidine bicyclic system nih.gov |

| Olefin Metathesis | Grubbs catalyst, diene | Vinyl | Spirocyclic or macrocyclic oxazolidine |

| Ring-Opening Hydrolysis | Aqueous acid | Oxazolidine ring | Chiral N-Boc-serinol |

| N-Deprotection/Arylation | TFA, then Ar-X, Pd catalyst | Boc-protected amine | N-Aryl-2,2-dimethyl-4-vinyloxazolidine |

Exploration of New Catalytic Asymmetric Applications

The inherent chirality of this compound makes it an attractive candidate for development into novel chiral ligands and catalysts for asymmetric synthesis. scilit.com While oxazolidines are known to be effective in this capacity, new applications for this specific vinyl-substituted variant remain an open area for exploration.

Future research could focus on:

Development of Bidentate Ligands: The vinyl group can be chemically transformed into a coordinating group (e.g., a phosphine, amine, or sulfide). This new group, in concert with the ring oxygen or nitrogen, could form a bidentate ligand capable of coordinating to transition metals like palladium, rhodium, iridium, or copper.

Applications in C-H Functionalization: Chiral ligands are crucial for directing asymmetric C-H functionalization, a powerful tool for streamlining synthesis. nih.gov Ligands derived from this oxazolidine could be screened in rhodium- or palladium-catalyzed C-H activation reactions to produce valuable, enantioenriched products. nih.gov

Organocatalysis: The chiral backbone of the molecule could be incorporated into larger structures designed to act as organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions.

Immobilized Catalysts: The vinyl group provides a convenient anchor for immobilizing the chiral scaffold onto a solid support, such as a polymer resin. unimi.it These supported catalysts are easily separated from the reaction mixture, facilitating recycling and application in continuous flow systems. unimi.it

Table 3: Potential Asymmetric Catalysis Applications

| Catalysis Type | Metal/Catalyst Core | Potential Reaction | Role of Oxazolidine Derivative |

|---|---|---|---|

| Transition Metal Catalysis | Rhodium, Iridium | Asymmetric Hydrogenation | Chiral phosphine-oxazolidine ligand |

| Palladium Catalysis | Palladium(0) or (II) | Asymmetric Allylic Alkylation scilit.comorganic-chemistry.org | Chiral P,N- or N,O-bidentate ligand |

| Copper Catalysis | Copper(I) or (II) | Asymmetric Conjugate Addition | Chiral ligand for copper center |

| Organocatalysis | Proline or imidazolidinone hybrid | Asymmetric Aldol or Michael Reaction | Chiral backbone influencing stereochemical outcome |

| Lewis Acid Catalysis | Boron or Titanium | Asymmetric Diels-Alder Reaction | Chiral auxiliary or ligand on Lewis acid |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To transition this compound from a laboratory-scale reagent to a readily available industrial building block, scalable and efficient manufacturing processes are required. Continuous flow chemistry and automation offer significant advantages over traditional batch processing in terms of safety, consistency, and throughput. mdpi.comnih.gov

Future directions in this area include:

Continuous Flow Synthesis: Converting the multi-step batch synthesis of the target compound into a fully continuous, end-to-end process. This involves using packed-bed reactors with immobilized catalysts or reagents, which simplifies purification and allows for catalyst recycling. unimi.itrsc.org Flow systems provide superior control over reaction parameters like temperature and residence time, often leading to higher yields and purities. rsc.org

Automated Process Control: Implementing automated systems with real-time monitoring (e.g., via inline IR or NMR spectroscopy) can ensure process stability and consistency. mdpi.com Automation can adjust flow rates, temperatures, and reagent addition dynamically to optimize the reaction and minimize human error, which is particularly important for handling hazardous reagents or exothermic reactions. mdpi.com

Inline Purification and Separation: Integrating continuous purification techniques, such as liquid-liquid extraction or continuous chromatography, directly into the flow stream can eliminate the need for batch workups. rsc.org This creates a seamless "synthesis-to-product" pipeline, significantly reducing production time and resource consumption.

Table 4: Batch vs. Automated Flow Synthesis

| Parameter | Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Scalability | Difficult; requires larger vessels, poses safety risks | Easy; scale-up by running longer, not by increasing reactor size ("scaling out") |

| Safety | Poor heat transfer in large reactors; risk of thermal runaway | Excellent heat and mass transfer; small reaction volumes enhance safety mdpi.com |

| Consistency | Potential for batch-to-batch variability | High consistency and reproducibility through precise process control mdpi.com |

| Efficiency | Significant downtime for cleaning and setup | Continuous operation maximizes productivity and spacetime yield |

| Purification | Offline, labor-intensive workup | Potential for integrated, inline purification and separation rsc.org |

| Catalyst Use | Homogeneous catalysts often lost during workup | Heterogenized or immobilized catalysts can be retained and reused for extended periods unimi.it |

Q & A

Q. What are the established synthetic routes for (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine, and what key reaction parameters influence yield and stereochemical purity?

- Methodological Answer : The compound is typically synthesized via cycloaddition reactions or functionalization of oxazolidine precursors. For example, stereoselective synthesis involves starting from (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-vinyloxazolidine, where the Boc group protects the amine during key steps like vinylation or alkylation . Continuous flow synthesis (as seen in N-Boc-2,5-dihydropyrrole patents) may optimize reaction time and reduce side products by controlling temperature and residence time . Key parameters include:

- Catalyst selection : Chiral catalysts for enantiomeric control.

- Temperature : Low temperatures (-20°C to 0°C) to minimize racemization.

- Solvent polarity : Polar aprotic solvents (e.g., THF, DCM) enhance Boc-group stability .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming stereochemistry. For example, vicinal coupling constants () in the oxazolidine ring indicate stereochemical configuration .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol gradients (e.g., 90:10 v/v) .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., diastereomers or Boc-deprotected byproducts) .

II. Advanced Methodological Considerations

Q. How can researchers resolve contradictions in NMR data when analyzing diastereomeric byproducts formed during synthesis?

- Methodological Answer : Contradictions often arise from overlapping peaks or unexpected splitting patterns. Strategies include:

- 2D NMR (COSY, NOESY) : Maps coupling networks to distinguish diastereomers. For example, NOE correlations can confirm spatial proximity of methyl groups in the 2,2-dimethyl moiety .

- Isotopic Labeling : Use -labeled Boc groups to track amine protection efficiency .

- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT for predicted chemical shifts) .

Q. What computational methods are suitable for predicting the reactivity of the vinyl group in further functionalization reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for vinyl group reactions (e.g., epoxidation or Diels-Alder cycloaddition). For example, Fukui indices identify nucleophilic/electrophilic sites on the vinyl group .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. toluene) to optimize regioselectivity .

- Docking Studies : If targeting biological applications (e.g., enzyme inhibition), predict binding modes of functionalized derivatives .

III. Applications in Organic and Medicinal Chemistry

Q. How is this compound utilized in the synthesis of bioactive molecules or natural product analogs?

- Methodological Answer : The vinyl group enables diversification via click chemistry (e.g., thiol-ene reactions) or cross-coupling (e.g., Suzuki-Miyaura). For example:

- Antimicrobial Agents : Functionalize the vinyl group with heterocycles (e.g., quinazolinones) to enhance bioactivity .

- Neuroactive Compounds : The Boc-protected amine serves as a precursor for opioid receptor ligands, as seen in analogs of 4’-carboxamido-N-Boc-2’,6’-dimethyl-L-phenylalanines .

IV. Data Interpretation and Optimization

Q. What strategies mitigate low yields during Boc deprotection in downstream reactions?

- Methodological Answer :

- Acid Selection : Use TFA in DCM (0°C to RT) for controlled deprotection. Avoid HCl/dioxane, which may degrade the oxazolidine ring .

- Protection Alternatives : For acid-sensitive substrates, switch to Fmoc protection (removed with piperidine) .

- In Situ Monitoring : Use FTIR to track carbonyl (C=O) peak disappearance (Boc group: ~1680 cm) .

Handling Contradictory Data

Q. How should researchers address discrepancies between theoretical and experimental optical rotation values?

- Methodological Answer :

- Purity Assessment : Recheck enantiomeric excess (EE) via chiral HPLC. Contamination with <5% opposite enantiomer can skew results .

- Solvent Effects : Optical rotation varies with solvent polarity. Compare values in consistent solvents (e.g., chloroform) .

- Conformational Analysis : Use DFT to model dominant conformers and calculate theoretical rotations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.